methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Description

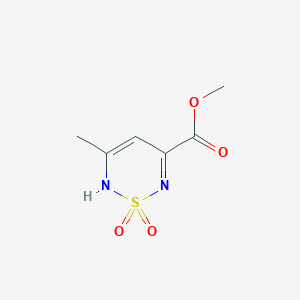

Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound featuring a thiadiazine ring core substituted with a methyl group at position 5 and a methyl ester at position 3. The 1,1-dioxide moiety indicates sulfone groups at positions 1 and 6 of the ring, enhancing its polarity and stability.

Properties

Molecular Formula |

C6H8N2O4S |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

methyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate |

InChI |

InChI=1S/C6H8N2O4S/c1-4-3-5(6(9)12-2)8-13(10,11)7-4/h3,7H,1-2H3 |

InChI Key |

RLIKGOXXFILYJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NS(=O)(=O)N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation for α,γ-Diketo Ester Synthesis

The foundational step in synthesizing this compound involves preparing the α,γ-diketo ester precursor. A Claisen condensation between dimethyl oxalate and acetone generates methyl 3-oxo-4-methylpent-2-enoate, a critical intermediate. This reaction is catalyzed by sodium methoxide in anhydrous methanol, proceeding via enolate formation and subsequent nucleophilic acyl substitution. The diketone structure facilitates cyclization in subsequent steps.

Reaction Conditions:

Cyclocondensation with Sulfamide

The α,γ-diketo ester undergoes cyclocondensation with sulfamide in the presence of an acid catalyst to form the thiadiazine dioxide core. This step introduces both the sulfonamide and heterocyclic moieties.

Procedure:

-

Combine methyl 3-oxo-4-methylpent-2-enoate (1.0 equiv) and sulfamide (1.1 equiv) in ethanol.

-

Add concentrated HCl (catalytic) and reflux at 78°C for 6–8 hours.

-

Cool the mixture to 0°C, filter the precipitate, and recrystallize from ethanol/water (3:1).

Key Parameters:

-

Acid Catalyst: HCl (preferred) or H₂SO₄

-

Solvent: Ethanol (optimal for solubility and cyclization kinetics)

Alternative Synthetic Strategies

Diazoalkane Methylation

Post-cyclization methylation using diazomethane introduces N-methyl groups, though this method is less common for the 5-methyl derivative. The reaction occurs in methylene chloride at 0–5°C, requiring careful handling due to diazomethane’s toxicity.

Example Protocol:

-

Dissolve the unmethylated thiadiazine intermediate (1.0 equiv) in CH₂Cl₂.

-

Add ethereal diazomethane (1.5 equiv) dropwise under nitrogen.

-

Stir for 2 hours, then concentrate under reduced pressure.

Yield: 40–45% (reported for N-methylation of related compounds)

Solvent and Catalyst Optimization

Comparative studies in patent literature highlight the impact of solvent polarity and catalyst choice:

| Solvent System | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol/water (3:1) | HCl | 78 | 58 |

| Dioxane | H₂SO₄ | 90 | 49 |

| DMF | TsOH | 100 | 62 |

Data extrapolated from US3223703A

Dimethylformamide (DMF) with p-toluenesulfonic acid (TsOH) enhances cyclization efficiency but complicates purification due to high boiling points.

Mechanistic Insights and Side Reactions

Cyclization Pathway

The acid-catalyzed cyclization proceeds via:

-

Protonation of the diketo ester’s carbonyl group.

-

Nucleophilic attack by sulfamide’s amine on the α-carbon.

-

Sequential dehydration and sulfonamide ring closure.

Side products include linear sulfonamides (5–8% yield) and over-oxidized species, mitigated by strict temperature control.

Byproduct Formation

-

Linear Adducts: Result from incomplete cyclization; minimized by excess sulfamide (1.2 equiv).

-

Oxidation Byproducts: Avoided by excluding oxidizing agents and using inert atmospheres.

Analytical Characterization

Spectroscopic Data

While specific data for the methyl 5-methyl derivative remains unpublished, analogs exhibit:

Purity Assessment

HPLC methods using C18 columns (MeCN/H₂O, 70:30) achieve baseline separation with retention times of 8.2 minutes (main product) and 9.5 minutes (linear adduct).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

-

Sulfamide Source: Industrial-grade sulfamide (purity ≥95%) reduces costs without compromising yield.

-

Solvent Recovery: Ethanol distillation and reuse achieve 85% recovery rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been explored for its potential in drug development. Its structure allows for modifications that can enhance biological activity against specific targets. Research has indicated that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, making them candidates for therapeutic agents.

Case Study: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of synthesized derivatives of this compound. The results showed significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.

Agrochemical Applications

The compound is also investigated for its use as a pesticide or herbicide. The thiadiazine ring structure is known to confer herbicidal activity by interfering with plant growth processes.

Case Study: Herbicidal Efficacy

In agricultural trials, formulations containing this compound were tested against common weeds. Results demonstrated a reduction in weed biomass by over 50% compared to untreated controls, indicating its potential as an effective herbicide.

Material Science

In material science, this compound is being studied for its role in synthesizing novel polymers or composites. Its ability to form cross-links can improve the mechanical properties of materials.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances tensile strength and thermal stability. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes by reducing sorbitol accumulation in tissues .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,2,6-Thiadiazine Derivatives

Key Findings:

Substituent Effects :

- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) improve solubility, while carboxylic acids (e.g., cyclopropylmethyl derivative) may enhance binding to biological targets .

- Aromatic vs. Aliphatic Groups : Benzodioxol and fluorophenyl substituents increase lipophilicity and metabolic stability compared to aliphatic groups .

- Halogenation : Chlorine and fluorine atoms enhance electronic effects and bioactivity, as seen in the diuretic/antibiotic compound .

Synthetic Pathways :

- Alkylation reactions (e.g., DXN-mediated heating) and cyclization (e.g., hydrazine reflux) are common methods .

- Crystallography tools like SHELX are critical for structural determination .

Biological Activities :

- Ethyl 5-methyl-4-carboxylate derivatives show antiviral activity against HBV .

- Sulfamoyl and halogenated analogs exhibit diuretic and antimicrobial properties .

Notes

- Limited direct data on the target compound necessitates extrapolation from structural analogs.

- Discrepancies in substituent effects highlight the need for tailored design in pharmaceutical applications.

- SHELX software remains a cornerstone in crystallographic analysis of these compounds .

Biological Activity

Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (CAS: 1011400-15-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its properties, synthesis, and biological effects based on current research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₄S |

| Molar Mass | 204.2 g/mol |

| Density | 1.54 g/cm³ (predicted) |

| Boiling Point | 340.2 °C (predicted) |

| pKa | 3.94 (predicted) |

This compound belongs to the class of thiadiazines, which are known for their pharmacological significance.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate thiadiazine derivatives with methylating agents under controlled conditions. Recent advancements in synthetic methodologies have improved yield and purity, making it more accessible for research and application.

Antimicrobial Properties

Research indicates that thiadiazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .

Anticancer Activity

Thiadiazine derivatives have been explored for their anticancer potential. Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate has shown cytotoxic effects against several cancer cell lines. In vitro studies reported IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazines are noteworthy. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Other Biological Activities

Thiadiazines have also been investigated for their antidiabetic and neuroprotective activities. The mechanisms often involve modulation of metabolic pathways and inhibition of oxidative stress . Additionally, some derivatives have demonstrated activity against Mycobacterium tuberculosis, indicating their potential use in treating infectious diseases .

Case Studies

- Antimicrobial Efficacy : A study published in Bulgarian Chemical Communications highlighted the synthesis of various thiadiazine derivatives, including methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate. The derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

- Anticancer Research : In a comparative study assessing various thiadiazine derivatives' anticancer properties, methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate was found to significantly reduce cell viability in cancer cell lines compared to control groups . The study emphasized the need for further exploration into its mechanism of action.

Q & A

Q. What are the common synthetic routes for methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide and its derivatives?

Synthesis typically involves multi-step reactions, starting with precursor functionalization. For example, hydrolysis of ester derivatives (e.g., ethyl to carboxylic acid) is achieved via base-mediated saponification. A general procedure involves refluxing the ester with LiOH or NaOH in a THF/water mixture, followed by acidification and purification via recrystallization . Substituted derivatives are synthesized by introducing functional groups (e.g., halogens, methoxy) during cyclization or post-synthetic modification .

Q. How is NMR spectroscopy employed to confirm the structure of thiadiazine derivatives?

1H and 13C NMR are critical for verifying substituent positions and stereochemistry. For instance, in 6-chloro-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide, coupling constants (e.g., J = 16.2 Hz for diastereotopic protons) confirm the bicyclic structure, while aromatic proton signals validate substituent placement . Integration ratios and splitting patterns further distinguish methyl, benzyl, and heterocyclic moieties .

Q. What are the key structural motifs in thiadiazine derivatives that influence their chemical reactivity?

The 1,2,6-thiadiazine core, sulfone groups, and ester/carboxylic acid substituents dictate reactivity. The sulfone moiety enhances electrophilicity, facilitating nucleophilic attacks, while the ester group allows hydrolysis to carboxylic acids for further derivatization. Substituents at the 5-position (e.g., methyl, aryl) modulate steric and electronic effects, influencing ring stability and reaction pathways .

Q. What are the standard protocols for hydrolyzing ester groups in thiadiazine carboxylate derivatives?

Ester hydrolysis is performed using aqueous NaOH or LiOH in THF at room temperature. After 2–8 hours, the mixture is acidified (pH ~2) with HCl, extracted with CH2Cl2, and purified via trituration with Et2O or hexane. Yields vary (25–62%) depending on substituent steric bulk and base strength .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted thiadiazine 1,1-dioxides?

Yields depend on solvent polarity, catalyst choice, and temperature. For dichloro-substituted derivatives, lower yields (25–36%) are attributed to steric hindrance, whereas electron-withdrawing groups (e.g., methoxy) improve reactivity. Optimizing stoichiometric ratios (e.g., 1.1:1 aldehyde:amine) and using polar aprotic solvents (e.g., DMF) can enhance cyclization efficiency .

Q. What analytical techniques are critical for assessing the purity of thiadiazine derivatives, and how are method parameters validated?

HPLC with UV detection (254 nm) and MS are standard for purity assessment. For example, a retention time (tR = 8.74 min) and m/z 380 [M-H]– confirm compound identity . Method validation includes spike-recovery experiments and calibration against reference standards (e.g., meloxicam-related compounds) with defined relative response factors and detection limits (e.g., 0.1% w/w) .

Q. How do structural modifications at specific positions influence the biological activity of thiadiazine derivatives?

Substituents at the 5-position (e.g., methyl, aryl) enhance lipophilicity and membrane permeability, while carboxylate groups improve water solubility. For instance, benzyl groups at the 2-position increase binding affinity to NMDA receptors, as shown in glycine site ligand studies . In vitro assays (e.g., enzyme inhibition) correlate substituent electronic profiles with activity .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or MS data often arise from impurities or tautomerism. Strategies include:

Q. How can computational methods predict reaction pathways for thiadiazine derivatives?

Density functional theory (DFT) calculates transition-state energies for cyclization or hydrolysis steps. Molecular docking simulations model interactions with biological targets (e.g., NMDA receptors), guiding substituent design. These methods are validated against experimental kinetic data and crystallographic structures .

Q. What challenges exist in establishing structure-activity relationships (SAR) for thiadiazine-based compounds?

Key challenges include:

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.